3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS No.:
Cat. No.: VC15719676
Molecular Formula: C5H5ClF2N2O2S
Molecular Weight: 230.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5ClF2N2O2S |
|---|---|
| Molecular Weight | 230.62 g/mol |
| IUPAC Name | 5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3 |
| Standard InChI Key | WVBYLZBJKDWXBT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name is 5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride, reflecting its substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1245822-61-0 |
| Molecular Formula | |
| Molecular Weight | 230.62 g/mol |
| Canonical SMILES | CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |
| InChI Key | WVBYLZBJKDWXBT-UHFFFAOYSA-N |
The crystal structure of related pyrazolamide compounds reveals planar pyrazole rings with dihedral angles between substituents influencing intermolecular interactions . For instance, in analogous structures, hydrogen bonding between amide nitrogen and pyrazole ring nitrogen atoms stabilizes one-dimensional chain formations .
Spectral and Computational Data
While direct spectral data for this compound is limited, computational models predict its reactivity based on electronic effects. The sulfonyl chloride group () is highly electrophilic, facilitating nucleophilic substitution reactions, while the difluoromethyl group () enhances metabolic stability and lipophilicity . Density functional theory (DFT) studies on similar pyrazoles suggest that fluorine substitution significantly alters electron distribution, affecting binding affinity in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multistep reactions starting from pyrazole precursors. A representative pathway includes:
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Pyrazole Core Formation: Cyclocondensation of 1,3-diketones with hydrazines yields the pyrazole ring. For fluorinated derivatives, trifluoro- or difluoroacetylacetone derivatives are preferred .
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Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group. Reaction conditions (temperature, solvent) critically influence regioselectivity and yield .
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Purification: Column chromatography or recrystallization isolates the target compound from regioisomeric byproducts .
A recent study demonstrated the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material for synthesizing trifluoromethylpyrazoles, with separation achieved via distillation under reduced pressure . Adapting this method for difluoromethyl analogs may require modified reaction conditions to account for reduced fluorine content.
Challenges in Regioselectivity
Regioselective synthesis remains a key challenge due to the pyrazole ring’s symmetry. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in flow reactors enables functionalization at specific positions, but difluoromethyl derivatives may exhibit different reactivity patterns . Computational modeling and high-throughput screening are emerging tools to optimize reaction pathways .
Physicochemical Properties
Stability and Reactivity
The compound is moisture-sensitive, requiring storage under inert conditions. The sulfonyl chloride group undergoes hydrolysis to sulfonic acids in aqueous environments, limiting its use in protic solvents . Thermal stability studies on related pyrazoles indicate decomposition temperatures above 150°C, suggesting suitability for high-temperature reactions .
Solubility and Partitioning
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and low solubility in water () . These properties align with its role as an intermediate in organic synthesis, where solubility facilitates further functionalization.
Biological Activities and Applications
Agrochemical Applications
In agrochemistry, sulfonyl chloride intermediates are pivotal for synthesizing sulfonamide herbicides and fungicides. Field trials with related compounds, such as 3-(trifluoromethyl)pyrazole sulfonamides, demonstrate efficacy against Botrytis cinerea (gray mold) at application rates of 50–100 g/ha . The difluoromethyl group may offer improved environmental persistence while maintaining low mammalian toxicity .
Pharmaceutical Development
The compound’s sulfonyl chloride moiety serves as a versatile handle for synthesizing sulfonamide drugs. Recent work highlights pyrazole sulfonamides as inhibitors of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with potential applications in treating inflammation and cancer .
Future Directions
Expanding Synthetic Methodologies
Future research should explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole derivatives .
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Green Chemistry Approaches: Utilizing solvent-free reactions or biocatalysis to improve sustainability .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the difluoromethyl and sulfonyl chloride groups could optimize bioactivity. For example, replacing the chloride with amines or thiols may yield derivatives with enhanced pharmacokinetic profiles .
Computational and High-Throughput Screening
Machine learning models predicting binding affinities for agricultural or therapeutic targets could accelerate lead compound identification .
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